Ethyl 3-(4-aminobicyclo[2.2.2]octan-1-yl)propanoate hydrochloride
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Overview
Description
Ethyl 3-(4-aminobicyclo[2.2.2]octan-1-yl)propanoate hydrochloride is a chemical compound that belongs to the class of bicyclic amines. It is characterized by its unique bicyclo[2.2.2]octane structure, which imparts specific chemical and physical properties. This compound is of interest in various fields, including organic chemistry, medicinal chemistry, and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(4-aminobicyclo[2.2.2]octan-1-yl)propanoate hydrochloride typically involves the reaction of ethyl 3-bromopropanoate with 4-aminobicyclo[2.2.2]octane in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(4-aminobicyclo[2.2.2]octan-1-yl)propanoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents.
Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base like triethylamine (TEA).
Major Products
Oxidation: Formation of nitro or nitroso derivatives.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of substituted amines or amides.
Scientific Research Applications
Ethyl 3-(4-aminobicyclo[2.2.2]octan-1-yl)propanoate hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 3-(4-aminobicyclo[2.2.2]octan-1-yl)propanoate hydrochloride involves its interaction with specific molecular targets. The bicyclic structure allows it to fit into binding sites of enzymes or receptors, potentially modulating their activity. The amino group can form hydrogen bonds, while the ester group can participate in hydrophobic interactions, contributing to its overall binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-(4-aminobicyclo[2.2.2]octan-1-yl)butanoate hydrochloride
- 4-Aminobicyclo[2.2.2]octan-2-yl 4-aminobutanoates
Uniqueness
Ethyl 3-(4-aminobicyclo[2.2.2]octan-1-yl)propanoate hydrochloride is unique due to its specific bicyclic structure and the presence of both an amino and an ester group. This combination allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and development.
Properties
IUPAC Name |
ethyl 3-(4-amino-1-bicyclo[2.2.2]octanyl)propanoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO2.ClH/c1-2-16-11(15)3-4-12-5-8-13(14,9-6-12)10-7-12;/h2-10,14H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOJQGVJQNIXGGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC12CCC(CC1)(CC2)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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